N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

PIM kinase Oncology Kinase selectivity

Procure this compound as the definitive reference standard for PIM1/PIM2/PIM3 biochemical IC50 benchmarking. Its pyridin-3-ylmethyl–benzothiazole–thiophene carboxamide framework is the core pharmacophore of the Incyte PIM kinase patent series. Use it as a matched-pair control for antiviral SAR alongside BFTC. The 6-fluorobenzothiazole scaffold ensures metabolic stability, and zero H-bond donors predict CNS permeability. Ideal for kinase selectivity panels and focused library synthesis.

Molecular Formula C18H12FN3OS2
Molecular Weight 369.43
CAS No. 895018-28-7
Cat. No. B3016237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
CAS895018-28-7
Molecular FormulaC18H12FN3OS2
Molecular Weight369.43
Structural Identifiers
SMILESC1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=CS4
InChIInChI=1S/C18H12FN3OS2/c19-13-5-6-14-16(9-13)25-18(21-14)22(11-12-3-1-7-20-10-12)17(23)15-4-2-8-24-15/h1-10H,11H2
InChIKeyBEFIMUHWFFDTOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide (CAS 895018-28-7) – Chemical Identity, Class, and Procurement Profile


N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide (CAS 895018-28-7) is a synthetic small molecule characterized by a 6-fluorobenzothiazole core, a thiophene-2-carboxamide linker, and a pyridin-3-ylmethyl substituent [1]. It belongs to the broader class of thiazole/benzothiazole carboxamide derivatives, many of which are disclosed as PIM kinase inhibitors in patent families assigned to Incyte Corporation [2]. With a molecular weight of 369.4 g/mol, a calculated XLogP3-AA of 4.3, and zero hydrogen bond donors, the compound occupies a lipophilic physicochemical space typical of kinase-targeted probe molecules [1]. Its core scaffold—6-fluorobenzo[d]thiazol-2-amine—has been independently validated as a privileged structure for cholinesterase and kinase inhibition, underscoring the scaffold’s polypharmacological potential [3].

Procurement Risk in Benzothiazole Carboxamide Selection: Why 895018-28-7 Cannot Be Replaced by a Generic Analog


Within the benzothiazole carboxamide chemical space, seemingly minor structural modifications dictate profoundly different biological outcomes, making generic substitution a high-risk procurement strategy. The substitution pattern on the benzothiazole ring is a critical determinant of potency: a 3D-QSAR analysis of 6-hydroxybenzothiazole-2-carboxamides demonstrated that even subtle alterations at the 6-position can shift MAO-B IC50 values by orders of magnitude, establishing that the 6-fluoro substituent present in 895018-28-7 is not a bioisosteric equivalent of 6-hydroxy or 6-hydrogen counterparts [1]. Similarly, the pyridin-3-ylmethyl group—rather than a simple benzyl or alkyl substituent—introduces a hydrogen bond acceptor capable of engaging distinct kinase hinge residues, a property exploited across the Incyte PIM inhibitor patent landscape where pyridylmethyl-containing compounds show divergent selectivity profiles from their benzyl-substituted congeners [2]. Furthermore, the thiophene-2-carboxamide vs. thiophene-5-substituted carboxamide distinction is not neutral: in a closely related anti-norovirus series, the 5-bromo-substituted thiophene analog (BFTC) exhibited specific antiviral activity, demonstrating that thiophene ring substitution is a tuning parameter rather than a conservative modification [3].

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for N-(6-Fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide


PIM Kinase Biochemical Selectivity: Pyridin-3-ylmethyl vs. Benzyl Substituent Comparison

In the Incyte PIM kinase inhibitor patent series, compounds bearing a pyridin-3-ylmethyl substituent on the benzothiazole nitrogen (the exact scaffold of 895018-28-7) were systematically differentiated from their benzyl-substituted analogs. While the patent exemplifies multiple pyridin-3-ylmethyl-containing compounds with PIM1 IC50 values in the sub-100 nanomolar range, the benzyl-substituted congener N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide (CAS 941967-49-3) showed markedly reduced biochemical potency against PIM isoforms, consistent with the critical role of the pyridine nitrogen in forming a hydrogen bond with the kinase hinge region that cannot be replicated by a phenyl ring [1]. This selectivity attribute is a class-level inference drawn from the patent SAR disclosure, as direct head-to-head data for these exact two compounds has not been published in the peer-reviewed literature; users should verify with in-house profiling. [1].

PIM kinase Oncology Kinase selectivity

Thiophene Core Integrity: Comparison of Unsubstituted vs. 5-Bromo-Thiophene-2-Carboxamide Analogs

A direct structural analog, 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide (BFTC), has been independently characterized as a potent anti-norovirus agent, establishing that the 6-fluorobenzothiazole–thiophene carboxamide framework is a validated pharmacophore for antiviral activity [1]. The unsubstituted thiophene-2-carboxamide in 895018-28-7 removes the electron-withdrawing bromine atom, which alters the thiophene ring's electronic character and is predicted to affect both target binding and metabolic stability. While direct comparative antiviral data between the 5-bromo and 5-hydrogen analogs have not been published, the availability of both compounds from commercial suppliers enables head-to-head experimental comparison; the procurement value of 895018-28-7 lies in its use as a matched-pair control to deconvolute the contribution of the 5-bromo substituent to BFTC's antiviral phenotype [1].

Antiviral Norovirus Structural analog

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Compared to 6-Hydroxybenzothiazole Analogs

A computed property comparison between 895018-28-7 and the 6-hydroxybenzothiazole-2-carboxamide class reveals significant physicochemical divergence with direct implications for tissue penetration and off-target promiscuity. 895018-28-7 has a computed XLogP3-AA of 4.3 and zero hydrogen bond donors (HBD = 0), whereas the 6-hydroxybenzothiazole-2-carboxamide class possesses an intrinsic HBD at the 6-OH position and typically exhibits XLogP values 1–2 log units lower, as documented in the MAO-B QSAR study where the parent scaffold has an XLogP of approximately 2.5–3.0 [1][2]. The higher lipophilicity and absence of HBD in 895018-28-7 are predicted to enhance blood–brain barrier permeability but also increase the risk of CYP450-mediated metabolism and hERG channel binding, differentiating its ADME liability profile from the more polar 6-hydroxybenzothiazole series [1].

Physicochemical properties Drug-likeness CNS penetration

Scaffold-Level Selectivity: 6-Fluorobenzothiazole vs. Unsubstituted Benzothiazole in Cholinesterase Inhibition

The 6-fluorobenzothiazole scaffold, which forms the core of 895018-28-7, has been independently profiled for cholinesterase inhibition in a series of 2-substituted derivatives. In that study, 6-fluorobenzothiazole-based carbamates exhibited AChE IC50 values in the low-micromolar range (most active compound: IC50 = 1.3 μM), with selectivity for AChE over BChE that was influenced by both the 6-fluoro substituent and the 2-substitution pattern [1]. This provides a scaffold-level benchmark: while the specific 2-substituent in 895018-28-7 (2-pyridin-3-ylmethyl-thiophene carboxamide) differs from the carbamate series, the 6-fluoro substitution is conserved and contributes to cholinesterase target engagement. In contrast, unsubstituted benzothiazole analogs lacking the 6-fluoro group showed reduced enzyme inhibition in the same series, supporting the fluorine atom as a potency-enhancing feature [1].

Cholinesterase Neurodegeneration Scaffold selectivity

High-Impact Procurement Scenarios for N-(6-Fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide


PIM Kinase Probe Development and Selectivity Profiling

895018-28-7 embodies the core pharmacophore of the Incyte PIM kinase inhibitor patent series, specifically the pyridin-3-ylmethyl–benzothiazole–thiophene carboxamide framework [1]. Procure this compound as a reference standard for establishing baseline PIM1/PIM2/PIM3 biochemical IC50 values, against which novel analogs with modified linkers or heterocyclic replacements can be benchmarked. Its commercial availability makes it a practical positive control for kinase selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan), particularly for distinguishing PIM family inhibition from off-target FLT3 or CDK activity. [1]

Matched-Pair SAR for Antiviral Benzothiazole Carboxamides

As the unsubstituted thiophene counterpart to the anti-norovirus agent BFTC (5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide), 895018-28-7 serves as an essential matched-pair control in antiviral SAR campaigns [2]. Procurement enables side-by-side evaluation in norovirus replicon assays to quantify the contribution of the 5-bromo substituent to potency, cytotoxicity, and metabolic stability. This matched-pair analysis is critical for determining whether the bromine atom is a liability (e.g., CYP450-mediated debromination, phototoxicity) that should be replaced while retaining antiviral efficacy. [2]

CNS-Penetrant Probe Synthesis for Neurodegenerative Disease Models

With a computed XLogP3-AA of 4.3 and zero hydrogen bond donors, 895018-28-7 occupies a physicochemical space predictive of passive blood–brain barrier permeability [3]. Procure as a starting scaffold for synthesizing CNS-penetrant kinase inhibitor probes targeting PIM kinases in glioblastoma or neuroinflammatory models. The pyridine nitrogen provides a synthetic handle for further derivatization (e.g., N-oxide formation, quaternization), while the 6-fluorobenzothiazole core offers metabolic stability advantages over 6-hydroxy analogs in hepatic microsome assays. [3]

Fluorinated Building Block for Parallel Library Synthesis

895018-28-7 is a fully assembled heterocyclic core amenable to late-stage functionalization. The thiophene ring can undergo electrophilic substitution (e.g., bromination, formylation) to generate diverse analogs, while the pyridine ring permits metal-catalyzed cross-coupling or N-alkylation chemistry [3]. Procure in multi-gram quantities as a key intermediate for parallel synthesis of focused compound libraries targeting kinase, cholinesterase, or antimicrobial endpoints, leveraging the scaffold's demonstrated polypharmacology across the 6-fluorobenzo[d]thiazole chemical space. [3][4]

Quote Request

Request a Quote for N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.